PF 514273

Catalog No.
S539278
CAS No.
851728-60-4
M.F
C21H17Cl2F2N3O2
M. Wt
452.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF 514273

CAS Number

851728-60-4

Product Name

PF 514273

IUPAC Name

2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-5,6-dihydropyrazolo[3,4-f][1,4]oxazepin-8-one

Molecular Formula

C21H17Cl2F2N3O2

Molecular Weight

452.3 g/mol

InChI

InChI=1S/C21H17Cl2F2N3O2/c1-21(24,25)12-27-10-11-30-19-17(20(27)29)26-28(16-5-3-2-4-15(16)23)18(19)13-6-8-14(22)9-7-13/h2-9H,10-12H2,1H3

InChI Key

FJMQJSUOOGOWBD-UHFFFAOYSA-N

SMILES

CC(CN1CCOC2=C(N(N=C2C1=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)(F)F

Solubility

Soluble in DMSO

Synonyms

2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo(3,4-f)(1,4)oxazepin-8(5H)-one, PF 514273, PF-514273, PF514273

Canonical SMILES

CC(CN1CCOC2=C(N(N=C2C1=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)(F)F

Description

The exact mass of the compound Dimethylenastron is 451.0666 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Oxazepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Pancreatic Cancer Treatment

Specific Scientific Field: Medical Oncology

Summary of the Application: Dimethylenastron has been studied for its effects on pancreatic cancer cells. It is a specific inhibitor of Eg5, a mitotic kinesin that plays a critical role in bipolar spindle assembly .

Methods of Application: In the study, human pancreatic cancer cell lines PANC1, EPP85, BxPC3, CFPAC1, and AsPAC1 were used. The researchers examined Eg5 expression using immunofluorescence microscopy. They analyzed cell migration and invasion with wound healing and transwell assays. Cell proliferation was examined using sulforhodamine B and MTT assays .

Results or Outcomes: Eg5 expression was 9–16-fold up-regulated in the 5 pancreatic cancer cell lines. Treatment of PANC1 pancreatic cancer cells with dimethylenastron (3 and 10 μmol/L) for 24 h suppressed the migratory ability of the cancer cells in a concentration-dependent manner. The invasion ability of the cancer cells was also reduced by the treatment .

Application in Apoptosis Research

Specific Scientific Field: Cell Biology

Summary of the Application: Dimethylenastron has been used in apoptosis research, particularly in the context of multiple myeloma cells .

Methods of Application: The study involved the use of multiple myeloma cells. The researchers examined the effects of Dimethylenastron on cell cycle progression, apoptosis, and the up-regulation of heat shock protein 70 (Hsp70) .

Results or Outcomes: The researchers found that Dimethylenastron halted cell cycle progression in mitosis and induced apoptosis. It activated the PI3K/Akt pathway, which in turn caused a remarkable transcriptional up-regulation of Hsp70 .

Application in Neurodegenerative Diseases Research

Specific Scientific Field: Neuroscience

Methods of Application: The study involves uncovering common mechanistic roots of neurodegenerative disease and promising targets for new treatments .

Results or Outcomes: The research provides unique opportunities for collaboration that will lead to efforts in preventing neurodegeneration .

Application in Alzheimer’s Disease Research

Specific Scientific Field: Neurology

Summary of the Application: Dimethylenastron is being explored in the context of Alzheimer’s disease research. The focus is on early detection and medical image classification for various stages of Alzheimer’s disease .

Methods of Application: The study involves the use of convolutional neural networks (CNN) for image pre-processing and feature extraction from MRI images. The features extracted are then categorized using various machine learning techniques .

Results or Outcomes: The research has shown promising results with high accuracy rates for the early detection of Alzheimer’s disease .

Application in Cardiovascular Diseases Research

Specific Scientific Field: Cardiovascular Research

Methods of Application: The study involves uncovering common mechanistic roots of cardiovascular disease and promising targets for new treatments .

Results or Outcomes: The research provides unique opportunities for collaboration that will lead to efforts in preventing cardiovascular diseases .

Application in Diabetes Research

Specific Scientific Field: Endocrinology

Summary of the Application: While Dimethylenastron itself hasn’t been directly linked to diabetes research, its role in cellular processes could potentially be applied in this field. For instance, the use of nanoparticles in managing diabetes mellitus has been highlighted, and given Dimethylenastron’s role in cellular mechanisms, it could potentially be explored in this context .

Methods of Application: The study involves the use of nanoparticles in the diagnosis and treatment of diabetes .

Results or Outcomes: The research has shown promising results with high accuracy rates for the early detection of diabetes .

PF 514273 is a synthetic compound that functions as a selective antagonist of the cannabinoid type 1 receptor (CB1). Its chemical formula is C21H17Cl2F2N3O2, and it is classified as a bicyclic lactam-based derivative. The compound has garnered attention for its potential applications in various therapeutic areas, particularly in modulating the effects of cannabinoids in the central nervous system.

  • Dimethylenastron acts as a specific inhibitor of kinesin Eg5, a protein essential for proper cell division during mitosis [].
  • It binds to the motor domain of Eg5, an allosteric site, and disrupts its ATPase activity, which is required for its function in spindle formation [].
  • By inhibiting Eg5, Dimethylenastron disrupts cell division, leading to cell death in cancer cells [].
  • Information on the specific toxicity of Dimethylenastron is limited.
  • However, due to its mechanism of action, it might have cytotoxic effects and should be handled with care in a research setting [].
  • No data on flammability or reactivity is available in publicly accessible sources.

PF 514273 exhibits specific interactions with the CB1 receptor, inhibiting its activity. This inhibition can be studied through various biochemical assays where PF 514273 is applied to observe changes in receptor signaling pathways. The compound's ability to block CB1 receptor-mediated effects is crucial for understanding its role in modulating neurotransmitter release and synaptic transmission.

Research indicates that PF 514273 effectively inhibits the actions of anandamide, an endocannabinoid involved in pain modulation and other physiological processes. In experimental models, PF 514273 has been shown to alter nociceptive signaling pathways, demonstrating its potential utility in pain management and neurological disorders. For instance, studies have highlighted that PF 514273 can block the inhibition of excitatory postsynaptic currents induced by anandamide, thereby affecting pain perception and synaptic plasticity .

The synthesis of PF 514273 involves several key steps:

  • Starting Materials: The synthesis typically begins with readily available precursors that undergo cyclization reactions.
  • Formation of Bicyclic Structure: Through careful control of reaction conditions, a bicyclic lactam structure is formed.
  • Purification: The product is purified using techniques such as chromatography to ensure high purity.
  • Characterization: The final compound is characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure.

These methods are essential for producing PF 514273 with consistent quality for research and potential therapeutic applications .

PF 514273 has several notable applications:

  • Pain Management: Due to its role as a CB1 antagonist, it may be useful in developing treatments for chronic pain conditions.
  • Addiction Studies: Research has explored its effects on ethanol-conditioned reward processes, indicating potential applications in addiction therapy .
  • Neuroscience Research: It serves as a valuable tool for studying cannabinoid signaling pathways and their implications in various neurological disorders.

Interaction studies involving PF 514273 focus on its effects on neurotransmitter systems. For example:

  • Anandamide Interaction: PF 514273 inhibits the effects of anandamide on CB1 receptors, demonstrating its specificity and potential therapeutic utility.
  • Behavioral Studies: In vivo studies have assessed how PF 514273 influences behaviors related to reward and pain, providing insights into its pharmacological profile .

PF 514273 shares structural and functional similarities with several other compounds that target the cannabinoid system. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary ActionUnique Features
PF 514273Bicyclic lactamCB1 receptor antagonistSelective action on cannabinoid pathways
RimonabantBenzamide derivativeCB1 receptor antagonistInitially developed for obesity treatment
AM251Pyrrole derivativeCB1 receptor antagonistUsed primarily in research settings
SR141716APhenylpyrrole derivativeCB1 receptor antagonistInvestigated for anxiety and depression

PF 514273 is distinguished by its specific bicyclic lactam structure, which may confer unique pharmacokinetic properties compared to these other compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Exact Mass

451.0665885 g/mol

Monoisotopic Mass

451.0665885 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

45FRJ4YGM2

Wikipedia

PF-514273

Dates

Modify: 2023-08-15
1: Pina MM, Cunningham CL. Effects of the novel cannabinoid CB1 receptor antagonist PF 514273 on the acquisition and expression of ethanol conditioned place preference. Alcohol. 2014 Aug;48(5):427-31. doi: 10.1016/j.alcohol.2014.01.013. Epub 2014 May 21. PubMed PMID: 24954022; PubMed Central PMCID: PMC4188509.
2: Dow RL, Carpino PA, Hadcock JR, Black SC, Iredale PA, DaSilva-Jardine P, Schneider SR, Paight ES, Griffith DA, Scott DO, O'Connor RE, Nduaka CI. Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyraz olo[3,4-f][1,4]oxazepin-8(5H)-one (PF-514273), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity. J Med Chem. 2009 May 14;52(9):2652-5. doi: 10.1021/jm900255t. PubMed PMID: 19351113.

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